3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and an amide linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling of Thiazole and Pyridine Rings: The thiazole and pyridine rings are coupled through an amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is unique due to its specific combination of a thiazole ring, a pyridine ring, and an amide linkage, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds .
Properties
CAS No. |
922712-15-0 |
---|---|
Molecular Formula |
C13H14N4OS |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
3-(2-methylpropylideneamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H14N4OS/c1-9(2)8-16-10-4-3-5-14-11(10)12(18)17-13-15-6-7-19-13/h3-9H,1-2H3,(H,15,17,18) |
InChI Key |
FSYKBCHJLUIEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NC1=C(N=CC=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.